molecular formula C6H7NOS B1416912 5-Methylfuran-2-carbothioamide CAS No. 1093076-67-5

5-Methylfuran-2-carbothioamide

Cat. No.: B1416912
CAS No.: 1093076-67-5
M. Wt: 141.19 g/mol
InChI Key: CGKHFDOVVVLUFG-UHFFFAOYSA-N
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Description

5-Methylfuran-2-carbothioamide is a compound with the molecular weight of 141.19 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7NOS/c1-4-2-3-5(8-4)6(7)9/h2-3H,1H3,(H2,7,9) . This indicates that the compound has a furan ring with a methyl and a carbothioamide group attached.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Cyclization and Rearrangement Studies

Research has explored the cyclization processes of 2-diazomalondithioamides, leading to rearrangements in derivatives of 5-mereapto-1,2,3-triazole and 5-amino-1,2,3-thiadiazole-4-N-R-carbothioamides. This results in the formation of 5-N-R-amino-1,2,3-thiadiazole-4-carbothioamides, with relevant spectral data including NMR and mass spectra (Bakulev et al., 1989).

Methylation Processes

Studies on the methylation of 5-amino-1,2,3-thiadiazole-4-carbothioamides have led to the discovery of new rearrangements to 5-methylthio-1,2,3-triazole-4-carbothioamides (Dankova et al., 1990).

Antibacterial Activity

Research indicates that certain derivatives of 5-methylfuran-2-carbothioamide exhibit antibacterial properties. For example, studies on 5-(2-Hydroxy-6-methoxylphenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives showed antibacterial activity (Liu Xin-hua, 2006).

Antifungal Potency

Investigations into 2-alkylthiopyridine-4-carbothioamides have demonstrated their potential as antifungal agents, with some compounds showing inhibitory activity against yeasts and dermatophytes (Klimesová et al., 1996).

Supramolecular and Spectroscopic Analysis

Supramolecular, spectroscopic, and computational analyses of thiosemicarbazones derived from 5-acetylbarbituric acid have been conducted. These studies include characterizations through elemental analyses, FT-IR, NMR, and X-ray crystallography (Castiñeiras et al., 2021).

Generation and Cyclization of Intermediates

The generation and cyclization of α-diazocarbothioimidates have been studied, with an emphasis on the reactivity of the compounds and the synthesis of 5-mercapto-1,2,3-triazole derivatives (Dankova et al., 1992).

Bactericidal Activities

Research into novel pyrazole-1-carbothioamide derivatives has revealed their bactericidal activities against various bacterial strains, suggesting potential applications in antimicrobial therapies (Liu Xin et al., 2006).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Biochemical Analysis

Biochemical Properties

5-Methylfuran-2-carbothioamide plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft. Additionally, this compound may interact with other proteins involved in oxidative stress pathways, potentially modulating their activity and influencing cellular responses to oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, the compound’s inhibition of acetylcholinesterase can enhance cholinergic signaling, which may have implications for cognitive function and memory . Furthermore, this compound may affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s ability to manage reactive oxygen species .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating cholinergic signaling. Additionally, the compound may interact with other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, influencing their function and stability . These interactions can lead to changes in gene expression and enzyme activity, further impacting cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors to consider. In vitro studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained inhibition of acetylcholinesterase, resulting in prolonged cholinergic signaling . In vivo studies have also indicated that the compound’s effects on cellular function can persist over time, with potential implications for chronic exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit acetylcholinesterase without causing significant adverse effects . At higher doses, it may induce toxic effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cognitive function and memory . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted through the urine . These metabolic processes are essential for regulating the compound’s levels in the body and preventing potential toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effects. For example, its distribution in the brain can enhance its impact on cholinergic signaling and cognitive function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, its localization to the synaptic cleft in neuronal cells is essential for its role in modulating acetylcholine levels and cholinergic signaling . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

5-methylfuran-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-4-2-3-5(8-4)6(7)9/h2-3H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKHFDOVVVLUFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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